molecular formula C6H7NO2 B2628055 2-Methylene glutarimide CAS No. 34573-74-5

2-Methylene glutarimide

Cat. No.: B2628055
CAS No.: 34573-74-5
M. Wt: 125.127
InChI Key: FFERQCSBWBFDJA-UHFFFAOYSA-N
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Description

2-Methylene glutarimide is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of glutarimide, a cyclic amide that has been used in various industrial and pharmaceutical applications. The unique structure of this compound makes it an attractive candidate for scientific research, as it has the potential to be used in a wide range of applications.

Scientific Research Applications

1. Anti-inflammatory and Immunosuppressive Properties

2-Methylene glutarimide derivatives, such as DTCM-glutarimide, demonstrate significant anti-inflammatory activities. This compound has been shown to inhibit macrophage activation and suppress graft rejection in mice, suggesting potential as an anti-inflammatory agent. Notably, DTCM-glutarimide inhibits the LPS-induced expression of iNOS and COX-2 in macrophages and prolongs graft survival in heart transplantation experiments (Takeiri et al., 2011).

2. Synthesis of Functionalized Glutarimides

Research on the synthesis of functionalized or spirobicyclic glutarimides via novel processes indicates the potential of this compound as a precursor in synthetic chemistry. These processes provide access to useful synthetic intermediaries and potentially active pharmacological compounds (Popović-Đorđević et al., 2005).

3. Inhibition of Macrophage Activation

DTCM-glutarimide, a derivative of this compound, has been studied for its role in inhibiting lipopolysaccharide (LPS) activation of macrophages. This property is significant in the context of inflammatory diseases, indicating potential therapeutic applications (Ichikawa et al., 2011).

4. Exploration of Binding Modes and Antiproliferative Effects

Recent studies on this compound derivatives have explored their binding modes and antiproliferative effects against myeloma cell lines. This research expands the chemical toolkit for targeted protein degradation, indicating the compound's potential in cancer research (Krasavin et al., 2023).

5. Potential as a Carrier for Drug Transport

Glutarimide, including derivatives like this compound, has been suggested to act as a carrier molecule, facilitating the transport of biologically active substituents through cell membranes. This property is based on its structural and physicochemical similarities to uracil derivatives, providing a basis for its potential use in drug delivery systems (Michalska et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 2-Methylene Glutarimide are casein kinase 1 alpha (CK1α) and Wee-like protein kinase (WEE1) as identified in whole-cell proteome profiling . These proteins play crucial roles in cellular processes, with CK1α involved in various cellular processes including Wnt signaling, circadian rhythm, and DNA damage response, and WEE1 acting as a key regulator of cell cycle progression.

Mode of Action

This compound interacts with its targets, CK1α and WEE1, leading to their degradation . This interaction is CRBN-dependent, meaning it requires the presence of the protein Cereblon . The degradation of these proteins alters the normal functioning of the cells, leading to changes in cellular processes.

Biochemical Pathways

The action of this compound affects several biochemical pathways. The degradation of CK1α and WEE1 can disrupt the Wnt signaling pathway, circadian rhythm, DNA damage response, and cell cycle progression . The downstream effects of these disruptions can lead to changes in cell behavior and potentially cell death.

Pharmacokinetics

Like other glutarimide antibiotics, it is expected to have good bioavailability due to its small size and polar nature .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of CK1α and WEE1, disruption of various cellular processes, and potential induction of cell death . These effects can lead to its antifungal and cytotoxic activities .

Properties

IUPAC Name

3-methylidenepiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFERQCSBWBFDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34573-74-5
Record name 3-methylidenepiperidine-2,6-dione
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